molecular formula C12H17NO B8012213 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B8012213
M. Wt: 191.27 g/mol
InChI Key: MCKAOOXNVONPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with three methyl groups and a hydroxyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the condensation of aniline with acetone, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives .

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its neuroprotective effects.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the specific placement of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKAOOXNVONPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.